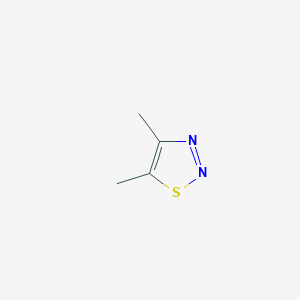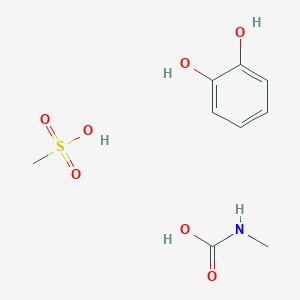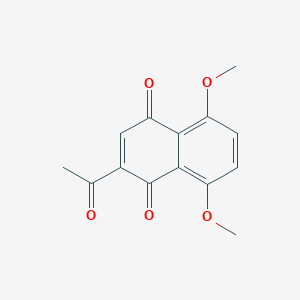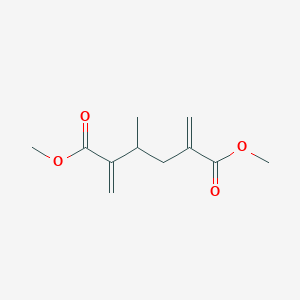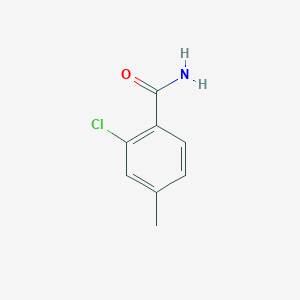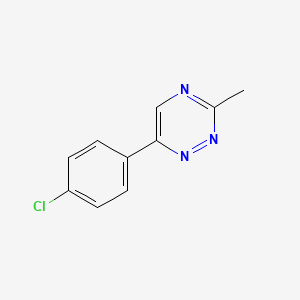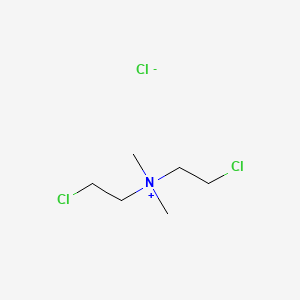
Bis(2-chloroethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)dimethylammonium chloride: is a chemical compound with the molecular formula C6H14Cl2N N-(2-Chloroethyl)-N,N-dimethylammonium chloride . This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
(CH3)2NH+ClCH2CH2OH+HCl→(CH3)2NCH2CH2Cl⋅HCl+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)dimethylammonium chloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of quaternary ammonium salts, which are important in phase transfer catalysis .
Biology: In biological research, the compound is used to study the effects of alkylating agents on DNA. It is also used in the synthesis of biologically active molecules .
Medicine: It is studied for its ability to alkylate DNA and inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of surfactants, disinfectants, and other specialty chemicals .
Mechanism of Action
Bis(2-chloroethyl)dimethylammonium chloride exerts its effects primarily through the alkylation of DNA. The compound forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine base. This results in the formation of interstrand cross-links (ICLs), which inhibit DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)ammonium chloride
- Bis(2-chloroethyl)sulfide
Comparison: Bis(2-chloroethyl)dimethylammonium chloride is unique due to its dimethylammonium group, which imparts different chemical properties compared to other similar compoundsThis difference in structure leads to variations in reactivity and toxicity .
Properties
CAS No. |
63977-49-1 |
|---|---|
Molecular Formula |
C6H14Cl3N |
Molecular Weight |
206.5 g/mol |
IUPAC Name |
bis(2-chloroethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14Cl2N.ClH/c1-9(2,5-3-7)6-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MGFVNWXRFBPCJJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCl)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
methanone](/img/structure/B14488937.png)
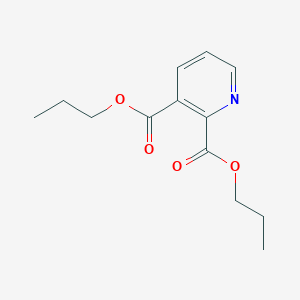
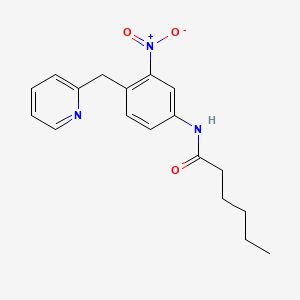
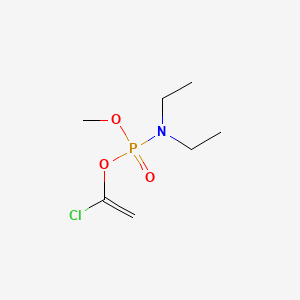
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
